6-Bromo-N-isopropylpyridazin-3-amine
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Overview
Description
6-Bromo-N-isopropylpyridazin-3-amine is a heterocyclic compound with the molecular formula C7H10BrN3. It features a pyridazine ring substituted with a bromine atom at the 6-position and an isopropylamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-isopropylpyridazin-3-amine typically involves the bromination of pyridazine derivatives followed by amination. One common method includes the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromopyridazine is then reacted with isopropylamine under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-isopropylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Coupled products with extended carbon chains or aromatic systems .
Scientific Research Applications
6-Bromo-N-isopropylpyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 6-Bromo-N-isopropylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropylamine group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
6-Bromo-3-aminopyridazine: Lacks the isopropyl group, leading to different chemical properties and biological activities.
N-Isopropylpyridazin-3-amine: Lacks the bromine atom, affecting its reactivity and interaction with molecular targets.
6-Chloro-N-isopropylpyridazin-3-amine:
Uniqueness: 6-Bromo-N-isopropylpyridazin-3-amine is unique due to the combination of the bromine atom and the isopropylamine group, which confer specific reactivity and biological activity. This dual substitution pattern allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-bromo-N-propan-2-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMYKDLYUPYOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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